molecular formula C18H14F2N4O3S B10940515 Ethyl 2-[4-(difluoromethoxy)phenyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate CAS No. 7167-04-6

Ethyl 2-[4-(difluoromethoxy)phenyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10940515
CAS No.: 7167-04-6
M. Wt: 404.4 g/mol
InChI Key: GFFUILNKNUVFGU-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(difluoromethoxy)phenyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, substituted with a difluoromethoxyphenyl group and an ethyl ester group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of Ethyl 2-[4-(difluoromethoxy)phenyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core through a series of cyclization reactions. The difluoromethoxyphenyl group is then introduced via a nucleophilic substitution reaction, followed by esterification to form the ethyl ester group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Ethyl 2-[4-(difluoromethoxy)phenyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.

    Biology: It has been investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(difluoromethoxy)phenyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[4-(difluoromethoxy)phenyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-[4-(difluoromethoxy)phenyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a synthetic compound that belongs to the class of thienopyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's IUPAC name indicates a complex structure featuring a thieno[3,2-e][1,2,4]triazolo core with a difluoromethoxy substituent on the phenyl group. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro studies : this compound was tested against various bacterial strains. Results indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus cereus16 µg/mL

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory activity. In a study comparing various pyrimidine derivatives:

  • ED50 values : The compound displayed an ED50 value of 9.47 µM in inhibiting COX-2 enzyme activity, which is comparable to established anti-inflammatory drugs .
CompoundED50 (µM)
This compound9.47
Indomethacin9.17

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • COX Inhibition : The compound selectively inhibits COX-2 over COX-1, reducing inflammation without significantly affecting gastrointestinal mucosa .
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and function through interference with enzymatic processes essential for cell viability .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The results indicated that it not only inhibited bacterial growth but also exhibited synergistic effects when combined with traditional antibiotics.

Clinical Implications

The potential application of this compound in treating infections resistant to conventional antibiotics is noteworthy. Further clinical trials are warranted to establish its safety profile and therapeutic index.

Properties

CAS No.

7167-04-6

Molecular Formula

C18H14F2N4O3S

Molecular Weight

404.4 g/mol

IUPAC Name

ethyl 4-[4-(difluoromethoxy)phenyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C18H14F2N4O3S/c1-3-26-17(25)13-9(2)12-15-22-14(23-24(15)8-21-16(12)28-13)10-4-6-11(7-5-10)27-18(19)20/h4-8,18H,3H2,1-2H3

InChI Key

GFFUILNKNUVFGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)C4=CC=C(C=C4)OC(F)F)C

Origin of Product

United States

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